molecular formula C19H32N12O7 B601255 2-6-Capreomycin IA CAS No. 62639-89-8

2-6-Capreomycin IA

Cat. No.: B601255
CAS No.: 62639-89-8
M. Wt: 540.54
InChI Key:
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Description

2-6-Capreomycin IA is a cyclic polypeptide antibiotic produced by the bacterium Streptomyces capreolus. It is primarily used in the treatment of multidrug-resistant tuberculosis. This compound is part of the capreomycin complex, which includes several related compounds such as capreomycin IB, IIA, and IIB . Capreomycin IA is known for its ability to inhibit protein synthesis in bacteria, making it an effective antimicrobial agent .

Mechanism of Action

Target of Action

The primary target of 2-6-Capreomycin IA, a member of the aminoglycoside family of antibiotics, is the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA in Mycobacterium tuberculosis . This target plays a crucial role in the survival of the bacteria.

Mode of Action

Capreomycin also binds to components in the bacterial cell, resulting in the production of abnormal proteins . These proteins are necessary for the bacteria’s survival, and the production of these abnormal proteins is ultimately fatal to the bacteria .

Biochemical Pathways

The affected biochemical pathway involves the inhibition of protein synthesis in the bacteria. By binding to the 70S ribosomal unit, this compound disrupts the normal function of the ribosome, leading to the production of abnormal proteins . The production of these abnormal proteins interferes with the normal functioning of the bacteria, leading to its death .

Pharmacokinetics

When a 1–g dose of capreomycin was given intramuscularly to normal volunteers, 52% was excreted in the urine within 12 hours .

Result of Action

The result of the action of this compound is the death of the bacteria. By producing abnormal proteins that are necessary for the bacteria’s survival, the bacteria is unable to function normally and ultimately dies .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the formulation of capreomycin for inhalation has been shown to improve its efficacy . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

2-6-Capreomycin IA interacts with the 70S ribosome, specifically binding to the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit . This interaction stabilizes the tRNA in the A site in the pretranslocation state, inhibiting protein synthesis .

Cellular Effects

This compound has a significant impact on various types of cells, particularly those of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . It inhibits protein synthesis, leading to the production of abnormal proteins that are fatal to the bacteria .

Molecular Mechanism

It is thought to inhibit protein synthesis by binding to the 70S ribosomal unit . It also binds to components in the bacterial cell, resulting in the production of abnormal proteins .

Temporal Effects in Laboratory Settings

It is known that when a 1–g dose of capreomycin was given intramuscularly to normal volunteers, 52% was excreted in the urine within 12 hours .

Dosage Effects in Animal Models

It is known that capreomycin is nephrotoxic and ototoxic, especially in patients with renal impairment or in geriatric patients .

Metabolic Pathways

It is known that capreomycin is not absorbed in significant quantities from the gastrointestinal tract and must be administered parenterally .

Transport and Distribution

It is known that capreomycin is not absorbed in significant quantities from the gastrointestinal tract and must be administered parenterally .

Subcellular Localization

It is known that capreomycin binds to the 70S ribosomal unit, suggesting that it localizes to the ribosomes within the cell .

Chemical Reactions Analysis

Types of Reactions

2-6-Capreomycin IA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and pharmacokinetic properties .

Comparison with Similar Compounds

Properties

IUPAC Name

[(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N12O7/c20-3-9-14(34)28-10(5-26-19(23)38)15(35)31-12(8-1-2-24-18(22)30-8)17(37)25-4-7(21)13(33)29-11(6-32)16(36)27-9/h5,7-9,11-12,32H,1-4,6,20-21H2,(H,25,37)(H,27,36)(H,28,34)(H,29,33)(H,31,35)(H3,22,24,30)(H3,23,26,38)/b10-5-/t7-,8+,9-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGCTBYTRMLWCB-MRSVHRRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CN)CO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CN)CO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891322
Record name 2-6-Capreomycin IA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62639-89-8
Record name Capreomycin IIA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062639898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-6-Capreomycin IA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPREOMYCIN IIA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TL5Q9SM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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